molecular formula C45H82O6 B126145 Glisoprenin B CAS No. 144376-63-6

Glisoprenin B

Cat. No. B126145
M. Wt: 719.1 g/mol
InChI Key: JVMGRPXMVYGAQN-QYOQUFJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glisoprenin B is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It is a cyclic nonapeptide that possesses potent antitumor activity. The compound has a unique structural feature, which makes it a promising candidate for further research.

Scientific Research Applications

Inhibitor of Acyl-CoA: Cholesterol Acyltransferase

Glisoprenin B, along with glisoprenin A, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. These compounds were isolated from Gliocladium sp. FO-1513 and shown to affect ACAT activity significantly (Nishida et al., 1992), (Tomoda et al., 1992).

Inhibiting Appressorium Formation in Magnaporthe Grisea

Research has found that glisoprenins, including glisoprenin B, act as inhibitors of appressorium formation in Magnaporthe grisea, a rice blast fungus. This effect is important for understanding the plant-pathogen interactions and could have implications in managing agricultural diseases (Thines et al., 1998), (Thines et al., 1997).

Structural Analysis and Synthesis

Efforts have been made to determine the complete stereostructure of glisoprenin A and B. This research is crucial for understanding their molecular properties and potential applications in drug design and synthesis (Adams et al., 2004).

Other Glisoprenin Analogues

New analogues of glisoprenin, including glisoprenin F, have been isolated and studied for their structure and potential biological activities. This expands the scope of research on glisoprenins and their applications (Joshi, Gloer, Wicklow, 1999).

properties

CAS RN

144376-63-6

Product Name

Glisoprenin B

Molecular Formula

C45H82O6

Molecular Weight

719.1 g/mol

IUPAC Name

(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol

InChI

InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+

InChI Key

JVMGRPXMVYGAQN-QYOQUFJESA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O

synonyms

glisoprenin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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